molecular formula C16H12BrNO B578222 6-(Benzyloxy)-3-bromoquinoline CAS No. 1337882-50-4

6-(Benzyloxy)-3-bromoquinoline

Cat. No. B578222
CAS RN: 1337882-50-4
M. Wt: 314.182
InChI Key: QKLMSBGPZMYOMF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-bromoquinoline, also known as 6-Bromo-3-benzyloxyquinoline, is an organobromine compound that has been used in various scientific research applications since its synthesis in the early 2000s. This compound has been studied for its potential applications in the fields of medicinal chemistry and drug discovery, as well as its potential use in other biochemical and physiological processes.

Scientific Research Applications

Synthesis of Novel Quinoline Derivatives
6-(Benzyloxy)-3-bromoquinoline is crucial for the synthesis of quinoline derivatives with potential biological activities. For instance, it has been used to create newer quinazolinones with antimicrobial properties, highlighting its role in developing new therapeutic agents (Patel, Mistry, & Desai, 2006). Additionally, its transformation through the Friedländer approach has been explored to incorporate quinoline into novel chelating ligands, indicating its utility in material science and catalysis (Hu, Zhang, & Thummel, 2003).

Development of Antitubercular Agents
Research has focused on developing novel quinoline derivatives against Mycobacterium tuberculosis, showcasing the potential of this compound in combating tuberculosis. These compounds exhibited significant growth inhibition of mycobacterial activity, underlining the compound's importance in medicinal chemistry (Upadhayaya, Vandavasi, Vasireddy, Sharma, Dixit, & Chattopadhyaya, 2009).

Antibacterial and Antiviral Activities
The compound has been a cornerstone for synthesizing derivatives with potent antibacterial and antiviral activities. A study synthesized novel 6-bromoquinolin-4-ol derivatives demonstrating significant activity against ESBL producing Escherichia coli and MRSA. The research emphasizes the compound's role in addressing antibiotic resistance (Arshad, Rasool, Qamar, Shah, & Zakaria, 2022). Furthermore, the synthesis of 2,3-disubstitutedquinazolin-4(3H)-ones from 6-bromoquinoline derivatives has shown distinct antiviral activity, contributing to the development of new antiviral agents (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

properties

IUPAC Name

3-bromo-6-phenylmethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-8-13-9-15(6-7-16(13)18-10-14)19-11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLMSBGPZMYOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC(=CN=C3C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738193
Record name 6-(Benzyloxy)-3-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337882-50-4
Record name 6-(Benzyloxy)-3-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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